3beta-Hydroxy-5alpha-cholest-7-ene-4alpha-carboxylate
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Overview
Description
3beta-Hydroxy-5alpha-cholest-7-ene-4alpha-carboxylate is a cholestanoid.
Scientific Research Applications
Interaction with Hepatoma Hep G2 Cells
Research by Piir et al. (2004) explored the interaction of derivatives of 3beta-hydroxy-5alpha-cholest-8(14)-en-15-one with hepatoma Hep G2 cells, focusing on their effects on cholesterol metabolism. The study found that certain compounds influenced the uptake of low-density lipoproteins and inhibited cholesterol biosynthesis. These findings suggest potential applications in studying cholesterol metabolism and related disorders in hepatoma cells (Piir et al., 2004).
Sterol Synthesis and Chemical Synthesis
Research by Parish et al. (1977) on sterol synthesis involved the chemical synthesis of various sterols, including 3beta-benzoyloxy-14alpha, 15alpha-epoxy-5alpha-cholest-7-ene. This work provides a foundational understanding for synthesizing sterols with oxygen functions at specific carbon atoms, valuable in sterol chemistry and biochemistry (Parish et al., 1977).
In Vitro Metabolism Studies
Bollenbacher et al. (1977) investigated the metabolism of 3beta-hydroxy-, and 3beta,14alpha-dihydroxy-[3alpha-3H]-5beta-cholest-7-en-6-one in the prothoracic glands of Manduca sexta, providing insights into the enzymatic processes involved in the synthesis of alpha-ecdysone, a hormone crucial in insect development. This research is significant for understanding hormonal regulation in insects (Bollenbacher et al., 1977).
Enzymatic Properties of 3beta-Hydroxysteroid Oxidase
Tomioka et al. (1976) explored the enzymatic properties of 3beta-hydroxysteroid oxidase from Streptomyces violascens. The study provided detailed insights into the enzyme's substrate specificity and inhibition characteristics. This research is valuable for understanding the enzymatic oxidation of sterols and potential applications in biotechnology (Tomioka et al., 1976).
properties
Product Name |
3beta-Hydroxy-5alpha-cholest-7-ene-4alpha-carboxylate |
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Molecular Formula |
C28H46O3 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(3S,4S,5S,9R,10S,13R,14R,17R)-3-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C28H46O3/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(26(30)31)24(29)14-16-28(23,5)22(19)13-15-27(20,21)4/h9,17-18,20-25,29H,6-8,10-16H2,1-5H3,(H,30,31)/t18-,20-,21+,22+,23+,24+,25+,27-,28-/m1/s1 |
InChI Key |
FXBZYWGMTFSORP-QPCSTCLVSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H]([C@H]4C(=O)O)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4C(=O)O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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